molecular formula C8H16N2 B2526452 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine CAS No. 138021-99-5

1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B2526452
CAS No.: 138021-99-5
M. Wt: 140.23
InChI Key: APQINZAHFHXIRJ-UHFFFAOYSA-N
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Description

1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic organic compound with the molecular formula C8H16N2 It is characterized by a fused bicyclic structure consisting of a pyrrolidine ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methylpiperidine with a suitable electrophile can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran or dichloromethane, and catalysts like palladium or copper complexes to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles like alkyl halides or acyl chlorides can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Alkylated or acylated derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and catalysts for industrial processes.

Comparison with Similar Compounds

  • 2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine
  • 3-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Comparison: 1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific ring fusion pattern and substitution at the nitrogen atom. Compared to its analogs, it may exhibit different chemical reactivity and biological activity. The structural differences can influence the compound’s stability, solubility, and interaction with molecular targets, making it a distinct entity in its class.

Properties

IUPAC Name

1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-3-7-6-9-4-2-8(7)10/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQINZAHFHXIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138021-99-5
Record name 1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine
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